molecular formula C13H17BrN2O B1279075 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide CAS No. 244139-63-7

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide

Cat. No. B1279075
M. Wt: 297.19 g/mol
InChI Key: DTIMPNAZTFUAIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several of the provided papers. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is described, which involves a selective Sandmeyer reaction and could potentially be adapted for the synthesis of related compounds like 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is reported, showcasing the use of regioselective reactions and bromination steps that might be relevant for synthesizing the compound of interest . The direct bromination of 2,2'-bipyridine hydrobromide salt to produce 5-bromo-2,2'-bipyridine also provides a potential synthetic pathway that could be explored for related structures .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized in several studies. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the crystal packing and intermolecular interactions, such as hydrogen bonds and π-interactions, which are likely to be important for the stability of similar compounds . The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is also determined, revealing intramolecular hydrogen bonding and π-π stacking interactions . These findings could inform the expected molecular structure and interactions of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of brominated pyridine derivatives is not directly addressed in the provided papers. However, the synthesis papers suggest that brominated heterocycles can undergo various reactions, such as nucleophilic substitutions and reactions with amines, which could be relevant for further functionalization of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are not extensively discussed in the provided papers. However, the synthesis and structural characterization of these compounds imply that they are likely to have properties typical of aromatic heterocycles, such as moderate to high stability, potential for crystallization, and the ability to engage in hydrogen bonding and π-interactions . These properties would be expected to influence the solubility, melting point, and reactivity of 5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Approaches : The compound has been a subject in the synthesis of complex chemical structures, such as carboxylic acids which play a role in dopamine and serotonin receptor antagonism (Hirokawa, Horikawa, & Kato, 2000).
  • Spectroscopic Characterization and Crystal Structure : Investigations into the crystal structure of related compounds, involving bromo and carboxamide groups, have been conducted to understand their molecular arrangements (Anuradha et al., 2014).

Chemical Reactivity and Modification

  • Formation of Derivatives : Research has explored the transformation of similar bromo-derivatives into various chemical structures, highlighting the compound's versatility in chemical reactions (Albert, 1979).
  • Palladium-Catalysed Aminocarbonylation : Studies have shown the potential of bromo derivatives in palladium-catalysed reactions, a crucial aspect in organic synthesis (Takács et al., 2012).

Applications in Drug Synthesis

  • Synthesis of Nav1.8 Sodium Channel Modulator : The compound has been used in the synthesis of sodium channel modulators, indicating its application in the development of neurological drugs (Fray et al., 2010).

Miscellaneous Studies

  • Studies on Enaminoketones : Research has included the bromination of related compounds, exploring their reactivity and potential in creating new chemical structures (Jirkovsky, 1974).
  • Synthesis of Novel Compounds : Innovative approaches in synthesizing novel chemical structures using bromo-derivatives have been documented (Morabia & Naliapara, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . The compound should be stored at a temperature of 2-8°C .

properties

IUPAC Name

5-bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-9-7-10(14)8-15-12(9)13(17)16-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIMPNAZTFUAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448191
Record name 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-N-cyclohexylpyridine-2-carboxamide

CAS RN

244139-63-7
Record name 5-Bromo-N-cyclohexyl-3-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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